molecular formula C16H16N3NaO7S2 B13443571 Cefoxitin-d3 Sodium Salt

Cefoxitin-d3 Sodium Salt

Cat. No.: B13443571
M. Wt: 452.5 g/mol
InChI Key: GNWUOVJNSFPWDD-JIGPONIWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cefoxitin-d3 Sodium Salt is synthesized through a multi-step process starting from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the various chemical transformations required to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and isolate impurities .

Chemical Reactions Analysis

Types of Reactions

Cefoxitin-d3 Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different antibacterial properties and stability profiles.

Mechanism of Action

Cefoxitin-d3 Sodium Salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N3NaO7S2

Molecular Weight

452.5 g/mol

IUPAC Name

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;

InChI Key

GNWUOVJNSFPWDD-JIGPONIWSA-M

Isomeric SMILES

[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Origin of Product

United States

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